![molecular formula C24H24F3NO5 B5367329 8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5367329.png)
8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
Synthesis Analysis
The synthesis of related chromen-4-one derivatives involves various strategies, including the application of allyl protecting groups, Baker-Venkataraman rearrangement, and reactions with morpholines and other amines under specific conditions. For instance, Rodriguez Aristegui et al. (2006) developed improved methods for the synthesis of a key intermediate for DNA-PK inhibitors, demonstrating the utility of allyl protecting groups and rearrangement techniques in constructing the chromenone scaffold (Rodriguez Aristegui et al., 2006). Additionally, Korotaev et al. (2017) detailed the highly diastereoselective synthesis of novel chromanes, further illustrating the complexity and versatility of synthetic approaches towards chromen-4-one derivatives (Korotaev et al., 2017).
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives has been extensively studied, revealing insights into their stereochemistry and conformation. Anuradha et al. (2018) synthesized coumarin and 8-hydroxyquinoline hybrids to study their structural features, highlighting the planarity and substitution patterns critical to their molecular architecture (Anuradha et al., 2018).
Chemical Reactions and Properties
Chromen-4-one derivatives participate in a variety of chemical reactions, showcasing their reactivity and functional group transformations. Nicolaides et al. (2011) explored the reactions between 4-hydroxycoumarins and DMAD in the presence of phosphites, leading to the formation of dimethyl (chromen-3-yl)-(dialkoxyphosphoryl)succinates, demonstrating the diverse reactivity of the chromen-4-one core (Nicolaides et al., 2011).
Physical Properties Analysis
The physical properties of chromen-4-one derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and handling. Elenkova et al. (2014) synthesized and characterized the crystal structure of a bis-chromen-2-one derivative, revealing its interactions with solvents and providing insight into its acid dissociation constants (Elenkova et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are fundamental to understanding and utilizing chromen-4-one derivatives. Kuarm et al. (2011) investigated the Mannich base formation under microwave irradiation conditions, highlighting the compound's reactivity towards various amines and showcasing a novel synthetic route (Kuarm et al., 2011).
properties
IUPAC Name |
8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3NO5/c1-13-5-4-6-16(9-13)32-22-20(30)17-7-8-19(29)18(21(17)33-23(22)24(25,26)27)12-28-10-14(2)31-15(3)11-28/h4-9,14-15,29H,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUWPKSJPCCULQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=CC(=C4)C)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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